ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
Description
Ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chromeno[2,3-b]pyridine derivative characterized by:
- Ethyl ester at position 2.
- 5-oxo (ketone) group at position 4.
Its structural features suggest applications in medicinal chemistry, particularly as a scaffold for bioactive molecules .
Properties
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-20(2)9-8-14-12(18(22)23-3)10-13-16(21)11-6-4-5-7-15(11)24-17(13)19-14/h4-10H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXQOKVWFCHMBW-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-cyano-4H-chromen-4-one with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the chromeno[2,3-b]pyridine core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including anticancer, antiviral, and antimicrobial properties.
Pharmacology: Studies have shown that the compound can interact with specific biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and their implications:
Biological Activity
Ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, a compound with the CAS number 478260-54-7, belongs to a class of chromeno-pyridine derivatives. These compounds have garnered attention due to their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C18H16N2O4
- Molar Mass : 324.33 g/mol
- Structure : The compound features a chromeno-pyridine framework with a dimethylamino group that potentially enhances its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Recent studies have demonstrated that chromeno-pyridine derivatives exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have shown effectiveness against viruses such as H5N1 and SARS-CoV-2.
- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication and interference with viral entry into host cells. Specific studies reported IC50 values indicating the concentration required to inhibit viral replication by 50%:
- Compounds with similar structures demonstrated IC50 values ranging from 3.669 μM to over 994 μM against SARS-CoV-2, suggesting a promising therapeutic potential for derivatives like this compound.
Anticancer Activity
The chromeno-pyridine scaffold has also been linked to anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Cytotoxicity Assays : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example:
- A study revealed that related compounds had IC50 values ranging from 10 μM to 100 μM against different cancer cell lines, indicating a potential for further development as anticancer agents.
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
A recent research article evaluated the antiviral efficacy of several chromeno-pyridine derivatives against SARS-CoV-2 in Vero-E6 cells. The study found that:
- Compound 8h (trifluoromethyl substituted) exhibited an IC50 of 3.669 μM.
- The mechanism involved multiple stages of viral replication interference and protease inhibition.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 8a | 994.3 | Viral entry inhibition |
| 8f | 10.52 | Protease inhibition |
| 8h | 3.669 | Virucidal effects |
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another study focused on the cytotoxic effects of similar chromeno derivatives on human cancer cell lines:
- The results indicated significant cytotoxicity with varying degrees of effectiveness based on structural modifications.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 25 |
| Compound B | MCF7 | 15 |
| Compound C | A549 | 30 |
Q & A
Q. What are the established synthetic routes for ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, and how do reaction parameters influence yield?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of chromone derivatives with activated vinyl intermediates. A common method includes refluxing 3-cyanochromone with acetonedicarboxylate in ethanol under basic conditions (e.g., DABCO) for 4–6 hours, followed by crystallization . Ultrasound irradiation (20°C, 10 min) can accelerate solvation and crystallization, improving yields by ~15% compared to conventional heating . Key parameters:
- Temperature : Higher temperatures (>80°C) risk decomposition of the dimethylamino-vinyl group.
- Catalyst : DABCO enhances nucleophilic attack efficiency, reducing byproduct formation .
- Atmosphere : Inert gas (N₂/Ar) prevents oxidation of the electron-rich vinyl moiety .
Q. What spectroscopic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves the chromeno-pyridine core conformation and confirms the (E)-configuration of the vinyl group via bond angles and torsion parameters .
- ¹H/¹³C NMR : Key signals include the dimethylamino singlet (~δ 2.8–3.1 ppm) and the vinyl proton doublet (J = 12–14 Hz) at δ 6.5–7.0 ppm .
- HRMS : Validates molecular weight (expected [M+H]⁺: ~396.16) and detects impurities like hydrolyzed carboxylate derivatives .
Q. What safety precautions are essential when handling this compound?
- Storage : Protect from light and moisture at 2–8°C to prevent degradation of the vinyl and ester groups .
- Handling : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy from the dimethylamino group .
- Waste disposal : Neutralize with dilute acetic acid before incineration to avoid releasing toxic pyridine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for structural confirmation?
Contradictions (e.g., unexpected splitting or integration ratios) often arise from dynamic processes like keto-enol tautomerism or rotational barriers in the vinyl group. Strategies include:
- Variable-temperature NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, NOESY) : Map coupling between the vinyl protons and adjacent chromeno-pyridine protons to confirm spatial proximity .
- X-ray cross-validation : Compare experimental NMR shifts with DFT-calculated shifts based on crystallographic coordinates .
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Co-solvents : Use DMSO (≤10% v/v) or ethanol (≤5% v/v) to enhance aqueous solubility without disrupting biological activity .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate at the 7-position) via post-synthetic modification, though this may alter bioactivity .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability in cell culture media .
Q. How to design experiments to elucidate the mechanism of its biological activity?
- Enzyme inhibition assays : Test against kinases (e.g., MAPK) or cytochrome P450 isoforms, given structural similarity to chromene-based inhibitors .
- Docking studies : Use the crystallographic structure to model interactions with DNA topoisomerase II or tubulin binding sites .
- Reactive oxygen species (ROS) profiling : Measure lipid peroxidation levels in cancer cell lines, as chromeno-pyridines often act via oxidative stress pathways .
Q. How can synthetic byproducts be minimized during scale-up?
- Process optimization : Use continuous flow reactors to maintain precise temperature control and reduce side reactions like ester hydrolysis .
- Catalyst screening : Transition from DABCO to immobilized bases (e.g., polymer-supported DMAP) to improve recyclability and reduce waste .
- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
